N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide
N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0744985
InChI:
InChI=1S/C14H14N2O4S/c17-14-6-3-10-8-12(4-5-13(10)16-14)21(18,19)15-9-11-2-1-7-20-11/h1-2,4-5,7-8,15H,3,6,9H2,(H,16,17)
SMILES:
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Molecular Formula:
C14H14N2O4S
Molecular Weight:
306.34 g/mol
N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide
CAS No.:
Cat. No.: VC0744985
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O4S |
|---|---|
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
| Standard InChI | InChI=1S/C14H14N2O4S/c17-14-6-3-10-8-12(4-5-13(10)16-14)21(18,19)15-9-11-2-1-7-20-11/h1-2,4-5,7-8,15H,3,6,9H2,(H,16,17) |
| Standard InChI Key | IWKCKSCCTMQKKB-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator